molecular formula C18H32K2O6S B12782664 Dipotassium (R)-12-(sulphonatooxy)oleate CAS No. 67785-93-7

Dipotassium (R)-12-(sulphonatooxy)oleate

Cat. No.: B12782664
CAS No.: 67785-93-7
M. Wt: 454.7 g/mol
InChI Key: MLXJANQMZFAJBH-AGZDHKJJSA-L
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Description

Dipotassium ®-12-(sulphonatooxy)oleate is a chemical compound that belongs to the class of surfactants Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium ®-12-(sulphonatooxy)oleate typically involves the reaction of oleic acid with sulfur trioxide to form 12-(sulphonatooxy)oleic acid, which is then neutralized with potassium hydroxide to produce the dipotassium salt. The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of dipotassium ®-12-(sulphonatooxy)oleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often subjected to purification processes to remove any impurities and ensure it meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dipotassium ®-12-(sulphonatooxy)oleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different forms, often involving the use of reducing agents such as hydrazine.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine and diimide are commonly used reducing agents.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce different oleate derivatives.

Scientific Research Applications

Dipotassium ®-12-(sulphonatooxy)oleate has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in biological studies to investigate cell membrane interactions and protein-lipid interactions.

    Industry: Used in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of dipotassium ®-12-(sulphonatooxy)oleate involves its ability to lower surface tension and interact with various molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Potassium oleate: Another surfactant with similar properties but different chemical structure.

    Sodium dodecyl sulfate: A widely used surfactant with different ionic properties.

    Cetyltrimethylammonium bromide: A cationic surfactant with different applications.

Uniqueness

Dipotassium ®-12-(sulphonatooxy)oleate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced solubility and specific interactions with biological membranes. This makes it particularly useful in applications where precise control of surface tension and molecular interactions is required.

Properties

67785-93-7

Molecular Formula

C18H32K2O6S

Molecular Weight

454.7 g/mol

IUPAC Name

dipotassium;(Z)-12-sulfonatooxyoctadec-9-enoate

InChI

InChI=1S/C18H34O6S.2K/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;;

InChI Key

MLXJANQMZFAJBH-AGZDHKJJSA-L

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Related CAS

29704-46-9 (Parent)

Origin of Product

United States

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